Receptor Recognition: Abrogation of SSTR2 Binding in a Validated Peptide Pharmacophore
The impact of α-methylation on lysine's biological recognition is directly quantified through comparative receptor binding studies. Substitution of lysine with (S)-α-methyllysine in the somatostatin analogue Vapreotide (RC-160) resulted in complete loss of specific binding to somatostatin receptor subtype 2 (SSTR2), whereas the native Vapreotide exhibits a high-affinity binding (IC50 = 0.17 nM for SSTR2) [1]. This demonstrates that the α-methyl group on (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine acts as a decisive steric determinant that can radically alter receptor recognition profiles compared to unmodified lysine.
| Evidence Dimension | Receptor binding affinity (SSTR2 IC50) |
|---|---|
| Target Compound Data | No specific binding detected; binding abolished |
| Comparator Or Baseline | Native Vapreotide (RC-160): IC50 = 0.17 nM for SSTR2 |
| Quantified Difference | Complete loss of specific binding (activity reduction > 1000-fold) |
| Conditions | In vitro competitive radioligand binding assay using [125I]-Tyr11-SRIF-14 on CHO cells expressing human SSTR2 |
Why This Matters
This data demonstrates that α-methyllysine is not a silent substitution; it fundamentally alters pharmacophore-receptor interactions, making it a critical tool for probing binding pockets and generating novel SAR.
- [1] S. Banerjee, W. J. Wiggins, J. L. Geoghegan, C. T. Anthony, E. A. Woltering and D. S. Masterson. Novel synthesis of various orthogonally protected Cα-methyllysine analogues and biological evaluation of a Vapreotide analogue containing (S)-α-methyllysine. Org. Biomol. Chem., 2013, 11, 6307-6319. DOI: 10.1039/c3ob41282b View Source
